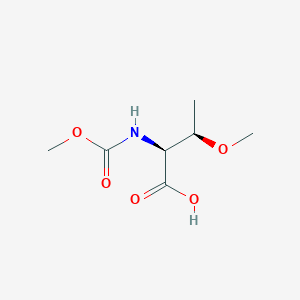
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid” is an organic compound that contains several functional groups. The “2S,3R” notation indicates that it is a chiral molecule with specific spatial arrangements of its atoms. The “methoxy” groups suggest the presence of ether functional groups, while “methoxycarbonylamino” indicates a combination of ester and amine functional groups. The “butanoic acid” part of the name suggests that the compound contains a four-carbon chain with a carboxylic acid functional group at one end.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space, particularly the configuration around its chiral centers. The presence of multiple functional groups would also influence its overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine could participate in acid-base reactions, the ester could undergo hydrolysis or condensation reactions, and the carboxylic acid could react with bases or alcohols.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include properties like solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity.Safety And Hazards
Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or investigating its bioactivity if relevant.
Please note that this is a general analysis based on the compound’s name and does not include specific data or research. For a more detailed and accurate analysis, specific experimental data and peer-reviewed research would be needed.
Eigenschaften
CAS-Nummer |
1007881-21-1 |
|---|---|
Produktname |
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid |
Molekularformel |
C7H13NO5 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t4-,5+/m1/s1 |
InChI-Schlüssel |
PAISMPKJXOZRKI-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC)OC |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



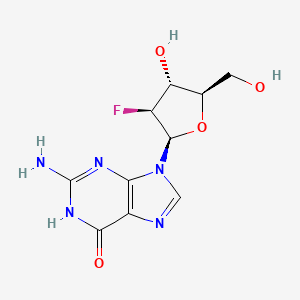
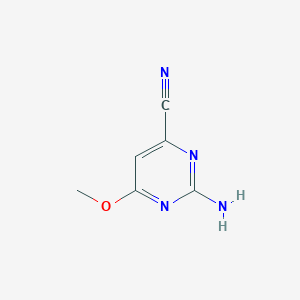
![Tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8807848.png)
![2H-naphtho[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8807859.png)
![tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8807865.png)
![Ethyl 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B8807870.png)
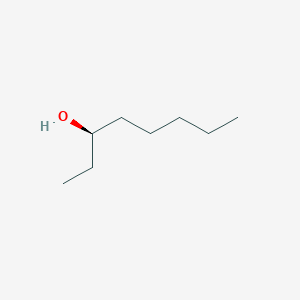
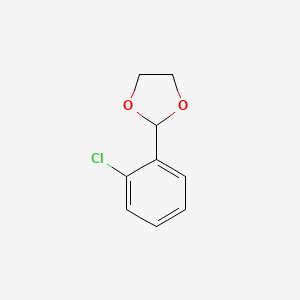
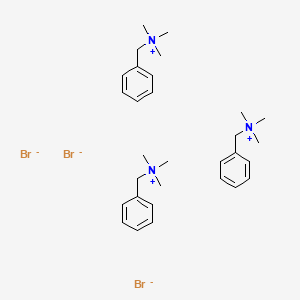
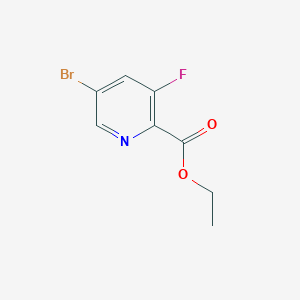
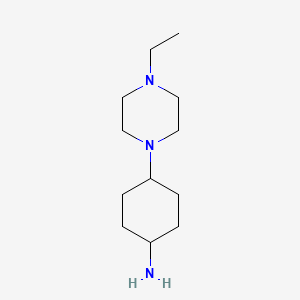
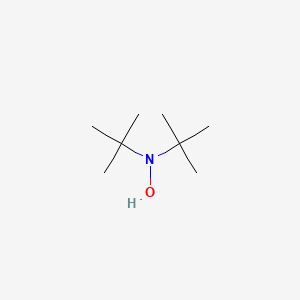
![1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-fluoro-](/img/structure/B8807900.png)
